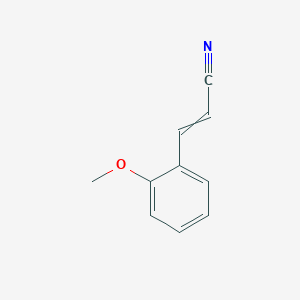

3-(2-Methoxyphenyl)prop-2-enenitrile

Description

3-(2-Methoxyphenyl)prop-2-enenitrile is an α,β-unsaturated nitrile featuring a methoxy-substituted phenyl group at the β-position of the acrylonitrile backbone. This compound belongs to a class of molecules with a conjugated π-system, which influences its electronic, optical, and reactivity properties. The methoxy group at the ortho position on the phenyl ring is electron-donating, which may enhance resonance stabilization and modulate intermolecular interactions .

Properties

CAS No. |

57103-24-9 |

|---|---|

Molecular Formula |

C10H9NO |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

3-(2-methoxyphenyl)prop-2-enenitrile |

InChI |

InChI=1S/C10H9NO/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-7H,1H3 |

InChI Key |

YEVWUIYSLYVPHB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C=CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Methoxyphenyl)prop-2-enenitrile can be synthesized through several methods:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

From Amides: Amides can be dehydrated by heating a solid mixture of the amide and phosphorus (V) oxide, P4O10.

From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.

Industrial Production Methods

The industrial production of 3-(2-Methoxyphenyl)prop-2-enenitrile typically involves the ammoxidation of propylene . This method is favored due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)prop-2-enenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are used for substitution reactions.

Major Products

Oxidation: Oxides of the original compound.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Methoxyphenyl)prop-2-enenitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)prop-2-enenitrile involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Properties

Table 1: Key Properties of 3-(2-Methoxyphenyl)prop-2-enenitrile and Analogues

Key Observations :

- Substituent Effects: Electron-donating groups (e.g., methoxy, dimethylamino) lower the HOMO-LUMO gap, enhancing optical properties such as fluorescence . In contrast, electron-withdrawing groups (e.g., nitro, chloro) increase reactivity toward nucleophilic attack .

- Conformational Flexibility : Derivatives like (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)-prop-2-enenitrile exhibit restricted rotation due to steric hindrance, leading to distinct dihedral angles (60.3°) .

Photophysical and Electrochemical Properties

- HOMO-LUMO Energies: DFT calculations on diphenylamino-substituted derivatives reveal HOMO energies ranging from -5.2 to -5.5 eV and LUMO energies from -2.8 to -3.1 eV, with gap energies of ~2.4 eV . Methoxy-substituted analogues are expected to exhibit similar or narrower gaps due to resonance effects.

- Solvatochromism: Solvent polarity significantly affects absorbance and fluorescence. For example, in methanol, a bathochromic shift is observed due to enhanced charge-transfer transitions .

Crystallographic and Solid-State Behavior

- Packing Motifs: Derivatives with strong π-π interactions (e.g., diphenylamino-substituted compounds) form dense molecular stacks, whereas methoxy-substituted analogues may exhibit weaker van der Waals interactions .

- Software Tools : Structures are refined using SHELX and OLEX2 , with hydrogen-bonding patterns analyzed via graph set theory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.